(2E)-N-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-15-8-5-14(6-9-15)7-12-19(21)20-17-11-10-16(22-2)13-18(17)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHZNFMKIMZIK-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H21N1O4
- CAS Number : 297149-95-2
Anticancer Activity
Several studies have investigated the anticancer properties of chalcone derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chalcone A | MCF-7 (Breast) | 15.8 ± 0.6 | Caspase activation |
| Chalcone B | HeLa (Cervical) | 20.5 ± 1.0 | Bcl-2 modulation |
| This compound | A549 (Lung) | TBD | TBD |
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The compound may exert its effects through the NF-kB signaling pathway, which plays a crucial role in inflammation .
Table 2: Anti-inflammatory Effects of Chalcone Derivatives
| Compound | Inflammatory Model | Inhibition (%) | Mechanism |
|---|---|---|---|
| Chalcone C | LPS-stimulated macrophages | 75% at 50 µM | NF-kB inhibition |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Research has also highlighted the antimicrobial activity of chalcones against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties .
Table 3: Antimicrobial Activity of Related Chalcones
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chalcone D | E. coli | 32 µg/mL |
| Chalcone E | S. aureus | 16 µg/mL |
| This compound | TBD |
Case Study 1: Anticancer Effects
In a study investigating the anticancer effects of various chalcones, researchers found that those with methoxy and ethoxy substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of chalcones revealed that certain derivatives could significantly reduce TNF-alpha levels in vitro. This study suggests that the presence of specific substituents on the phenolic rings enhances anti-inflammatory activity through modulation of cytokine production .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of phenylpropene amides exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by activating the mitochondrial pathway and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK.
Case Study: In Vitro Studies
In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. For instance, one study reported a reduction in cell viability in breast cancer cell lines treated with similar phenylpropene derivatives, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
Chronic inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to (2E)-N-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide have shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various experimental models. The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell lysis. Studies indicate that derivatives can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for (2E)-N-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?
A two-step synthesis is commonly employed:
Esterification : React 2,4-dimethoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.
Amidation : React the ester with 4-ethoxyphenylprop-2-enoyl chloride in the presence of a base (e.g., K₂CO₃) to yield the target compound.
Optimization Tips :
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- X-ray crystallography (if crystals form) for absolute configuration confirmation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- High solubility : In polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform).
- Low solubility : In water and hexane.
Implications : - Use DMSO for in vitro biological assays (ensure <0.1% to avoid cytotoxicity).
- Precipitate in aqueous buffers; sonicate or use co-solvents (e.g., Tween-80) for in vivo studies .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence the compound’s bioactivity?
- Case Study : Analogues with 4-ethoxy groups show enhanced metabolic stability compared to 4-methoxy derivatives due to reduced cytochrome P450-mediated oxidation .
- SAR Insights :
Q. What mechanisms underlie its potential antimicrobial activity, and how can resistance be evaluated?
Q. How can contradictions in solubility or bioactivity data across studies be resolved?
- Example Contradiction : One study reports aqueous solubility of 0.2 mg/mL, while another claims 0.05 mg/mL.
- Resolution Strategies :
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
- ADMET Prediction :
- SwissADME : Predicts moderate bioavailability (F = 65%) and CYP3A4 inhibition risk.
- Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., COX-2 for anti-inflammatory studies) .
Methodological Recommendations
- Contradiction Analysis : Cross-validate experimental conditions (e.g., solvent purity, assay protocols) before concluding .
- Advanced Characterization : Use LC-MS/MS to detect degradation products in stability studies .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
